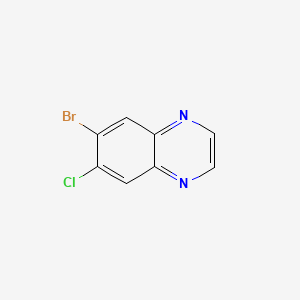
6-Bromo-7-chloroquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-7-chloroquinoxaline is a halogenated quinoxaline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and chlorine atoms on the quinoxaline nucleus can significantly influence the compound's reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of halogenated quinoxalines, such as 6-bromo-7-chloroquinoxaline, often involves multi-step reactions starting from simple aniline derivatives. For instance, the Knorr synthesis is a common method for preparing quinolines and involves the condensation of β-keto esters with anilines, followed by cyclization. This method was used to prepare a related compound, 6-bromo-2-chloro-4-methylquinoline, in a three-step process with an overall yield of 48% from 4-bromoaniline . Similarly, the synthesis of 6-bromoquinoline was achieved through the Skraup reaction, starting from 4-bromoaniline, glycerol, and nitrobenzene, with a yield of 54% . These methods highlight the general strategies that could be adapted for the synthesis of 6-bromo-7-chloroquinoxaline.
Molecular Structure Analysis
The molecular structure of halogenated quinoxalines is characterized by the presence of a bicyclic system consisting of a benzene ring fused to a pyrazine ring. The halogen atoms are typically positioned at various locations on the rings, influencing the electronic distribution and steric hindrance within the molecule. For example, the crystal structure of a similar compound, 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, was determined to crystallize in the triclinic system with specific unit cell parameters, and the crystal packing was stabilized by various intermolecular interactions .
Chemical Reactions Analysis
Halogenated quinoxalines can undergo a variety of chemical reactions, including nucleophilic substitutions, where the halogen atoms can be replaced by other groups. For instance, the synthesis of 6-bromo-4-iodoquinoline involved a substitution reaction, indicating the potential reactivity of halogen atoms in these compounds . Additionally, the reactivity of the amino group in 6-amino-5-bromoquinoxaline was utilized in a bromination step using 1,3-dibromo-5,5-dimethylhydantoin, showcasing the versatility of halogenated quinoxalines in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-bromo-7-chloroquinoxaline would be influenced by the presence of the halogen atoms. These atoms are known to increase the density and boiling points of the compounds they are attached to. The electronic effects of bromine and chlorine can also affect the acidity and basicity of the molecule, as well as its ability to form hydrogen bonds and participate in π-stacking interactions, as observed in the crystal packing of related compounds . The solubility of such compounds in organic solvents is typically good, which is beneficial for their use in organic synthesis and pharmaceutical applications.
Aplicaciones Científicas De Investigación
Chloroquine and Derivatives Research
Chloroquine, a compound structurally related to quinoxalines, has been extensively studied for its antimalarial effects and potential in treating various other diseases. Research has shifted towards repurposing chloroquine and its derivatives due to the emergence of chloroquine-resistant Plasmodium falciparum strains. Studies have explored its biochemical properties for applications in managing infectious and non-infectious diseases, highlighting the potential of chloroquine-containing compounds in cancer therapy as part of combination chemotherapy. This suggests a broader interest in quinoxaline derivatives for their pharmacological benefits (Njaria et al., 2015).
Antioxidant Activity and Food Additives
Quinoxaline derivatives have been implicated in antioxidant activities, contributing to the treatment of metabolic syndrome and other disorders. Chlorogenic acid, a phenolic compound, exhibits antioxidant, anti-inflammatory, and antimicrobial properties, making it valuable for food preservation and as a nutraceutical for metabolic syndrome management. This demonstrates the versatility of quinoxaline structures in developing dietary supplements and functional foods (Santana-Gálvez et al., 2017).
Environmental Impact and Treatment Technologies
The environmental persistence and impact of halogenated compounds, including those structurally related to 6-Bromo-7-chloroquinoxaline, have raised concerns. Research into the formation of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) from brominated flame retardants highlights the need for advanced analytical and toxicological studies to understand and mitigate these compounds' environmental and health risks. Electrochemical processes are explored as potential technologies for treating contaminated water, indicating the importance of understanding the chemical properties of quinoxaline derivatives and their environmental behavior (Zhang et al., 2016).
Safety and Hazards
Direcciones Futuras
Quinoxaline derivatives, such as 6-Bromo-7-chloroquinoxaline, have been found to have various biological activities and are widely used in chemistry, biomedicine, and the chemical industry . They are also essential intermediates in the synthesis of certain drugs . Therefore, the future research and development of 6-Bromo-7-chloroquinoxaline and similar compounds could focus on exploring their potential applications in these areas.
Propiedades
IUPAC Name |
6-bromo-7-chloroquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXKGLYDSSFCOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C(=CC2=N1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1210047-58-7 |
Source


|
| Record name | 6-bromo-7-chloroquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(4-chlorophenyl)-3'-(furan-2-yl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2522676.png)


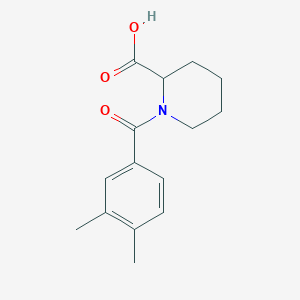

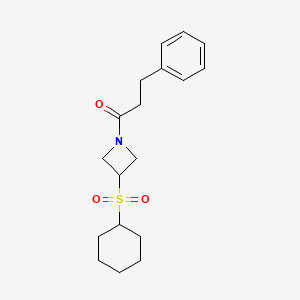
![9-(3,5-dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
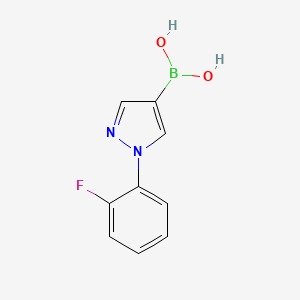
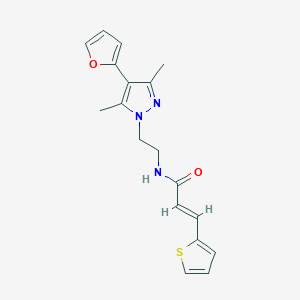

![2-[[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]-N-cyclohexylacetamide](/img/structure/B2522690.png)
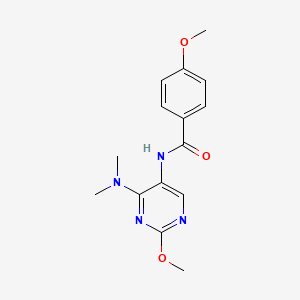

![N-cyclopropyl-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2522699.png)